molecular formula C16H31NOSn B1597755 4-Methyl-2-(tributylstannyl)oxazole CAS No. 616239-57-7

4-Methyl-2-(tributylstannyl)oxazole

Cat. No.: B1597755
CAS No.: 616239-57-7
M. Wt: 372.1 g/mol
InChI Key: MDDAVWXGXAFPNH-UHFFFAOYSA-N
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Description

4-Methyl-2-(tributylstannyl)oxazole is a chemical compound with the molecular formula C₁₆H₃₁NOSn. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of the tributylstannyl group makes it a valuable intermediate in organic synthesis, particularly in the field of organometallic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(tributylstannyl)oxazole typically involves the metalation of oxazole derivatives. One common method is the Stille coupling reaction, where an organotin compound reacts with an organic halide in the presence of a palladium catalyst. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(tributylstannyl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).

    Temperatures: Room temperature to reflux conditions.

Major Products:

Scientific Research Applications

4-Methyl-2-(tributylstannyl)oxazole is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(tributylstannyl)oxazole involves its role as a reagent in organic synthesis. The tributylstannyl group acts as a nucleophile, facilitating the formation of carbon-carbon bonds through cross-coupling reactions. The palladium catalyst plays a crucial role in the activation of the organic halide, enabling the coupling reaction to proceed efficiently .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-2-(tributylstannyl)oxazole is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its versatility and efficiency in forming carbon-carbon bonds make it a valuable tool in synthetic organic chemistry .

Biological Activity

4-Methyl-2-(tributylstannyl)oxazole is an organotin compound that features a tributylstannyl group attached to an oxazole ring. With a molecular formula of C15H29NOSn and a molecular weight of approximately 372.12 g/mol, this compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties .

Synthesis

The synthesis of this compound typically involves the alkylation of 2-(tributylstannyl)oxazole with appropriate reagents to introduce the methyl group at the 4-position. This synthetic route highlights its utility as a building block in organic chemistry, particularly for constructing functionalized heterocycles.

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various oxazole compounds demonstrate activity against a range of pathogens, including fungi and bacteria. The Minimum Inhibitory Concentration (MIC) values for related oxazole derivatives against common fungal strains are summarized in the table below:

CompoundCandida albicans (µg/ml)Aspergillus niger (µg/ml)
This compoundTBDTBD
111.61.6
120.80.8

Note: TBD indicates that specific data for this compound was not available in the reviewed literature but is expected to be similar based on structural activity relationships .

Anticancer Activity

The anticancer potential of oxazole derivatives has been explored in various studies. For example, certain oxazole compounds have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific pathways involved often include the modulation of signaling cascades related to cell survival and apoptosis .

Anti-inflammatory and Antioxidant Properties

In addition to antimicrobial and anticancer activities, this compound may exhibit anti-inflammatory and antioxidant effects. These properties are critical in mitigating oxidative stress-related diseases and conditions characterized by chronic inflammation. Studies suggest that organotin compounds can modulate inflammatory pathways, potentially leading to therapeutic applications in inflammatory diseases.

Case Studies

Several case studies have highlighted the biological activities of oxazole derivatives similar to this compound:

  • Antimicrobial Efficacy : A study evaluated a series of substituted oxazoles against various bacterial strains, demonstrating promising antibacterial activity comparable to standard antibiotics like ampicillin and ciprofloxacin .
  • Cancer Research : Research on structurally similar compounds has shown that they can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .
  • Inflammation Models : In vivo models assessing the anti-inflammatory effects of oxazoles revealed significant reductions in inflammatory markers following treatment with these compounds, suggesting potential for therapeutic use in conditions like arthritis.

Properties

IUPAC Name

tributyl-(4-methyl-1,3-oxazol-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4NO.3C4H9.Sn/c1-4-2-6-3-5-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDAVWXGXAFPNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC(=CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NOSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376841
Record name 4-Methyl-2-(tributylstannyl)-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

616239-57-7
Record name 4-Methyl-2-(tributylstannyl)-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-2-(tributylstannyl)-1,3-oxazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-2-(tributylstannyl)oxazole

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